4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)-2-thienyl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of bromine and chlorine substituents. The final step involves the formation of the triazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with halogen and thiophene substituents. Examples include:
- 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
- 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
Uniqueness
What sets 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole apart is its specific combination of substituents, which confer unique chemical and biological properties
Properties
CAS No. |
62551-57-9 |
---|---|
Molecular Formula |
C15H11Br2Cl2N3S |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
4-[5-bromo-3-[bromo-(2-chlorophenyl)methyl]thiophen-2-yl]-3-(chloromethyl)-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C15H11Br2Cl2N3S/c1-8-20-21-13(7-18)22(8)15-10(6-12(16)23-15)14(17)9-4-2-3-5-11(9)19/h2-6,14H,7H2,1H3 |
InChI Key |
WSPXLMNFAZLDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=C(C=C(S2)Br)C(C3=CC=CC=C3Cl)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.